

Spectroscopic Data of N-(2-Aminophenyl)-2-phenylacetamide: A Technical Overview

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Compound of Interest

Compound Name: *N*-(2-Aminophenyl)-2-phenylacetamide

Cat. No.: B3061315

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Comprehensive spectroscopic data for **N-(2-Aminophenyl)-2-phenylacetamide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), could not be located in publicly available scientific literature and databases.

While extensive searches were conducted for experimental ^1H NMR, ^{13}C NMR, IR, and MS data, along with the corresponding detailed experimental protocols for **N-(2-Aminophenyl)-2-phenylacetamide**, no specific datasets for this particular compound were found. The search yielded spectroscopic information for numerous structurally related compounds, such as various substituted N-phenylacetamides and the parent compound 2-phenylacetamide, but not for the target molecule with the amino group at the ortho position of the phenyl ring.

This absence of data prevents the creation of a detailed technical guide with quantitative data tables and specific experimental methodologies as requested.

For researchers, scientists, and drug development professionals requiring this information, the synthesis and subsequent spectroscopic characterization of **N-(2-Aminophenyl)-2-phenylacetamide** would be a necessary first step. General experimental protocols for similar compounds can, however, provide a foundational approach for such a characterization.

General Experimental Protocols for Spectroscopic Analysis of N-Arylacetamides

Below are generalized experimental protocols that are typically employed for the spectroscopic analysis of compounds similar to **N-(2-Aminophenyl)-2-phenylacetamide**. These can serve as a reference for acquiring the necessary data upon synthesis of the compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone-d_6). The choice of solvent depends on the solubility of the analyte and should be free from signals that might overlap with analyte resonances. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **^1H NMR Acquisition:** The proton NMR spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters to report include the chemical shift (δ) in ppm, the multiplicity of the signal (e.g., singlet, doublet, triplet, multiplet), the integration value (representing the relative number of protons), and the coupling constants (J) in Hertz (Hz).
- **^{13}C NMR Acquisition:** The carbon-13 NMR spectrum is generally acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts (δ) are reported in ppm.

2. Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:**
 - **Solid State (KBr Pellet):** A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - **Thin Film:** If the sample is soluble in a volatile solvent, a concentrated solution can be deposited onto a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate,

leaving a thin film of the compound.

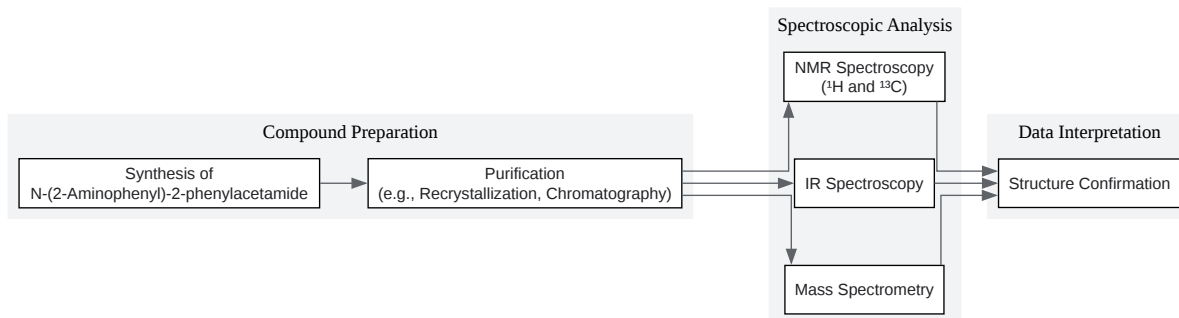
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . The positions of the absorption bands are reported in wavenumbers (cm^{-1}). Key functional group frequencies for **N-(2-Aminophenyl)-2-phenylacetamide** would be expected for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C stretching.

3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, which can be coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), or used with a direct insertion probe. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a low concentration (typically in the range of $\mu\text{g/mL}$ to ng/mL).
- Data Acquisition: The instrument is calibrated, and the sample is introduced. The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z). The molecular ion peak (M^+) or the protonated molecule peak ($[M+H]^+$) is a key piece of information, confirming the molecular weight of the compound. The fragmentation pattern can provide valuable structural information.

Logical Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of a newly synthesized compound like **N-(2-Aminophenyl)-2-phenylacetamide** is illustrated below.



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Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

In conclusion, while a specific data-driven guide for **N-(2-Aminophenyl)-2-phenylacetamide** cannot be provided at this time due to the lack of available experimental data, the general protocols and workflow outlined here offer a robust framework for researchers to acquire and interpret the necessary spectroscopic information upon successful synthesis and purification of the compound.

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